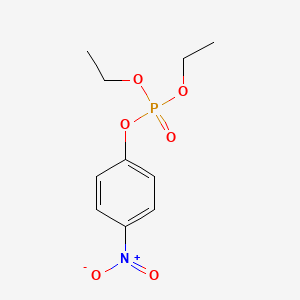

Paraoxon

Descripción general

Descripción

Paraoxon es un compuesto organofosforado altamente potente conocido por su papel como inhibidor de la colinesterasa. Es el metabolito activo del insecticida paration y se utiliza en diversas aplicaciones de investigación científica. This compound también se emplea como fármaco oftalmológico contra el glaucoma .

Métodos De Preparación

Paraoxon se sintetiza a partir de paration mediante un proceso de oxidación que requiere NADPH y oxígeno . La producción industrial de this compound implica la oxidación controlada de paration utilizando reactivos y condiciones específicas para garantizar la formación del producto deseado.

Análisis De Reacciones Químicas

Hydrolysis

Hydrolysis is a critical degradation pathway for paraoxon in the environment .

-

This compound is readily hydrolyzed into p-nitrophenol and diethyl phosphate .

-

The rate of hydrolysis is affected by pH. For example, 50% hydrolysis of this compound requires 9.2 days in an aqueous solution at pH 10 and 25°C .

-

Metal-organic frameworks (MOFs) can facilitate the catalytic degradation of this compound under basic conditions .

Reactions with Nucleophiles

This compound reacts with nucleophiles, leading to its breakdown via different pathways :

-

S<sub>N</sub>2(P) Reaction : Nucleophilic attack occurs at the phosphorus center, resulting in P–OAr cleavage .

-

S<sub>N</sub>2(C) Reaction : Nucleophilic attack at the aliphatic carbon leads to C–O cleavage . This pathway can result in the formation of toxic ethyl 4-nitrophenyl phosphate .

-

S<sub>N</sub>Ar Reaction : Nucleophilic attack at the aromatic group results in Ar–O cleavage .

The distribution of products and the resulting toxicity depend significantly on the reaction conditions .

Degradation with Zero-Valent Iron Nanoparticles

Zero-valent iron nanoparticles (ZVI NPs) can effectively degrade this compound in aqueous solutions :

-

The degradation efficiency depends on pH, with maximum removal at pH 4 .

-

The degradation follows first-order kinetics, with the rate constants independent of the initial this compound concentration .

-

P-nitrophenol is detected as a degradation product, suggesting the cleavage of the O-P bond and hydrolysis as possible reaction processes .

-

A proposed mechanism involves the formation of hydroxyl radicals that initiate a nucleophilic attack on the phosphorus center, producing 4-nitrophenol as a major by-product .

Enzymatic Degradation

Enzymes such as phosphotriesterase (PTE) can degrade this compound .

-

QM/MM calculations and MD simulations have been used to investigate the enzymatic degradation mechanisms of this compound by PTE .

-

The active site of PTE contains zinc ions that play a crucial role in the hydrolysis of this compound .

-

Water molecules in the active site also regulate the degradation process .

Oxidation

Parathion, a related compound, can be oxidized to form this compound . This oxidation can occur through:

Aplicaciones Científicas De Investigación

Toxicological Studies

Paraoxon is primarily studied for its neurotoxic effects due to its ability to inhibit acetylcholinesterase, which results in the accumulation of acetylcholine at synapses. This mechanism underlies several toxicological investigations:

- Neurotoxic Mechanisms : Research indicates that this compound exposure can lead to excitotoxicity, characterized by increased glutamate release and oxidative stress, resulting in neuronal damage and neurodegeneration. This has been documented in studies examining the effects on brain microdialysis and dopamine release mechanisms in animal models .

- Blood-Brain Barrier Integrity : Studies have shown that this compound can compromise the integrity of the blood-brain barrier, particularly in younger rats, leading to increased permeability and potential neurotoxicity .

Pharmacological Research

This compound has also been investigated for its pharmacological properties, particularly regarding neuroprotective effects and interactions with other compounds:

- Neuroprotective Screening : In pharmacological studies, this compound has been used as a reference compound to evaluate the neuroprotective efficacy of new drugs in conditions such as ischemic stroke. Its role helps establish benchmarks for assessing the safety and efficacy of potential therapeutic agents .

- Interaction with Other Drugs : this compound has been studied for its interactions with other pharmacological agents like pyridostigmine, which can modulate its effects on cholinergic toxicity and blood-brain barrier permeability .

Environmental Applications

The detection of this compound residues in agricultural products is crucial for food safety:

- Analytical Techniques : Recent advancements have led to the development of sensitive detection methods for this compound in food matrices. For instance, fluorescence-based assays utilizing metal nanoclusters have demonstrated high sensitivity (as low as 0.22 ng/mL) for detecting this compound residues in fruits and vegetables . These methods are essential for monitoring pesticide levels and ensuring compliance with safety standards.

Case Study 1: Long-Term Exposure Effects

A study involving Schmidtea mediterranea planarians evaluated the long-term effects of sublethal concentrations of this compound-ethyl. The research indicated chronic behavioral changes and alterations in cholinesterase activity across generations exposed to these compounds, emphasizing the ecological impacts of organophosphates .

Case Study 2: Blood-Brain Barrier Studies

In a controlled experiment with young rats, treatment with this compound resulted in a significant increase in leaky capillaries within the blood-brain barrier. This study highlighted age-dependent responses to this compound exposure and provided insights into potential protective strategies using co-administration of other compounds like pyridostigmine .

Data Summary Table

Mecanismo De Acción

Paraoxon ejerce sus efectos inhibiendo la enzima acetilcolinesterasa, que es responsable de descomponer el neurotransmisor acetilcolina. Al inhibir esta enzima, this compound provoca una acumulación de acetilcolina en las sinapsis nerviosas, lo que lleva a una sobreestimulación del sistema nervioso. Esta sobreestimulación puede provocar síntomas como contracciones musculares, dificultad respiratoria y, en casos graves, la muerte .

Comparación Con Compuestos Similares

Paraoxon es similar a otros compuestos organofosforados como paration, diazinón y malation. se distingue por su alta potencia como inhibidor de la colinesterasa, lo que lo convierte en uno de los inhibidores más efectivos de la colinesterasa cerebral . Otros compuestos similares incluyen:

Paration: El compuesto padre de this compound, utilizado como insecticida.

Diazinón: Otro insecticida organofosforado con mecanismos de acción similares.

Malation: Un organofosforado menos tóxico utilizado en aplicaciones agrícolas y médicas.

This compound destaca por su alta potencia y eficacia en la inhibición de la colinesterasa, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones médicas.

Actividad Biológica

Paraoxon, the active metabolite of the organophosphate insecticide parathion, is a potent acetylcholinesterase (AChE) inhibitor. Its biological activity has been extensively studied due to its neurotoxic effects and implications for human health and environmental safety. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various organisms, and potential therapeutic interventions.

This compound exerts its biological effects primarily through the inhibition of AChE, an enzyme crucial for the hydrolysis of acetylcholine in synaptic clefts. The inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors. This can cause a range of physiological responses, including:

- Neurotoxicity : Enhanced glutamate release and diminished GABA uptake contribute to excitotoxicity and neurodegeneration .

- Behavioral Changes : Exposure can lead to deficits in attention, learning, memory loss, and increased anxiety .

- Developmental Effects : Studies have shown that chronic exposure can induce transgenerational effects in model organisms like planarians, affecting behavior and morphology across generations .

Acute Neurotoxicity

In a study involving mice, acute exposure to this compound resulted in significant behavioral deficits. The administration of this compound (4 mg/kg) led to observable impairments in motor coordination and locomotor activity, indicating its acute neurotoxic potential .

| Dosage (mg/kg) | Effects Observed | Survival Rate (%) |

|---|---|---|

| 4 | Motor coordination impairment | 60 |

| 8 | Severe neurotoxicity; seizures observed | 30 |

| 12 | High mortality; significant behavioral deficits | 10 |

Long-Term Exposure

Long-term studies using Schmidtea mediterranea planarians revealed that sublethal concentrations (5 µM and 0.5 µM) of this compound caused chronic effects on cholinergic activity and survival rates across generations. Notably, planarians exposed to higher concentrations exhibited significant mortality and morphological abnormalities .

Case Studies

- Planarian Model : Research demonstrated that planarians exposed to this compound-ethyl showed inhibited cholinesterase activity across generations. Enzymatic decontamination using SsoPox significantly improved survival rates and reduced toxicity .

- Rat Model : In a controlled study with rats, pre-treatment with AChE inhibitors provided partial protection against this compound-induced mortality. The effectiveness varied based on the type of pretreatment administered .

Enzymatic Decontamination

Recent advancements in enzymatic decontamination have shown promise in mitigating this compound's toxic effects. The use of hyperthermostable enzymes like SsoPox has been effective in degrading this compound-ethyl and restoring cholinesterase activity in affected organisms .

Propiedades

IUPAC Name |

diethyl (4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMSBXTXOHUIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO6P | |

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024046 | |

| Record name | Paraoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow oily liquid with a faint fruity odor. (NTP, 1992), Reddish-yellow odorless liquid; [Hawley] Mild fruity odor; [CAMEO], Solid | |

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraoxon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paraoxon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

336 to 338 °F at 760 mmHg (NTP, 1992), 169-170 °C at 1.0 mm Hg | |

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sparingly soluble (NTP, 1992), Freely soluble in ether and other organic solvents, In water, 3,640 mg/l at 20 °C., 3.64 mg/mL at 20 °C | |

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraoxon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2683 at 25 °C/4 °C | |

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000011 [mmHg], 1.1X10-6 mm Hg at 25 °C. | |

| Record name | Paraoxon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PARAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Direct inhibitors, such as paraoxon, are capable of reacting directly with the cholinesterase enzymes thereby inactivating them., Parathion is converted in the body in part to paraoxon, a strong inhibitor of the enzyme acetyl cholinesterase. Upon inhibition of this enzyme in the tissues, acetylcholine, the substance responsible for transmission of nerve impulses in much of the nervous system, accumulates, producing an initial overstimulation and subsequent blockage of nerve stimuli., The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/ | |

| Record name | PARAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID, REDDISH-YELLOW OIL | |

CAS No. |

311-45-5 | |

| Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraoxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraoxon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARAOXON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Paraoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-nitrophenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9CX8P80JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraoxon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Paraoxon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of paraoxon and how does this interaction lead to toxicity?

A1: this compound acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. [] This inhibition disrupts normal nerve impulse transmission, leading to a build-up of acetylcholine at nerve synapses. [] Excessive acetylcholine stimulation then triggers a cascade of effects, manifesting as various symptoms of organophosphate poisoning. [, ]

Q2: Are there age-related differences in the sensitivity to this compound's effects on the blood-brain barrier?

A2: Yes, research suggests that younger rats (25-30 days old) exhibit increased blood-brain barrier permeability following this compound exposure, while older rats (90 days old) do not show this effect. [] This highlights a potential age-dependent vulnerability to this compound-induced blood-brain barrier disruption. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C10H14NO6P and a molecular weight of 275.20 g/mol.

Q4: Can zero-valent iron nanoparticles be used to degrade this compound in water?

A4: Yes, studies demonstrate that zero-valent iron nanoparticles effectively degrade this compound in aqueous solutions. [] The degradation efficiency is influenced by factors like pH, initial this compound concentration, and nanoparticle dosage. []

Q5: What is the role of A-esterases in this compound detoxification?

A6: Unlike carboxylesterases, A-esterases detoxify this compound through a catalytic hydrolysis mechanism. [] This allows them to remain active even after repeated or prolonged this compound exposure, potentially playing a larger role in detoxification under those circumstances. []

Q6: How can molecular modeling techniques assist in the development of aptamers for this compound detection?

A7: Molecular modeling can guide the design of effective aptamers for this compound by optimizing the linker molecule used for immobilization on streptavidin-biotin complexes. [] This optimization ensures greater accessibility of this compound for aptamer binding, improving the sensitivity and specificity of detection methods. []

Q7: How does methylation of parathion and this compound affect their toxicity?

A8: Methylated derivatives of parathion and this compound (methyl-parathion and methyl-paraoxon) generally exhibit slightly lower toxicity compared to their non-methylated counterparts. [] This difference in toxicity highlights the impact of even minor structural modifications on the biological activity of these compounds. []

Q8: How does neonatal nicotine exposure influence the response to this compound in adult mice?

A9: Studies show that mice neonatally exposed to nicotine exhibit heightened sensitivity to this compound in adulthood, displaying more pronounced behavioral changes and impaired motor function. [] This suggests a long-term impact of early-life nicotine exposure on the cholinergic system's response to organophosphate challenge. []

Q9: Does the paraoxonase (PON1) genotype influence the risk of myocardial infarction associated with low HDL cholesterol levels?

A10: Research indicates that individuals with the PON1 QQ genotype, associated with low paraoxonase activity, face a significantly increased risk of myocardial infarction when HDL cholesterol levels are low. [] This highlights a potential interaction between genetic predisposition, HDL status, and susceptibility to cardiovascular events. []

Q10: Can this compound directly damage vascular endothelial cells?

A11: In vitro studies confirm that this compound can directly injure vascular endothelial cells, leading to impaired endothelium-dependent relaxation. [] This suggests a potential role of direct vascular toxicity in this compound-induced pathology. []

Q11: What are the primary acute toxic effects of this compound in rats?

A12: In rats, acute this compound poisoning manifests as a range of dose-dependent clinical signs, including piloerection, fasciculations, tremors, seizures, and ataxia. [] The severity and onset of these symptoms correlate with the this compound dose, with seizures and fasciculations being strong predictors of potential lethality. []

Q12: Can paraoxonase activity serve as a potential biomarker in patients with chronic kidney disease?

A13: Research suggests that paraoxonase activity is significantly reduced in patients undergoing long-term hemodialysis compared to healthy controls. [] This reduction in paraoxonase activity may be linked to decreased HDL cholesterol and elevated urea and creatinine levels, making it a potential biomarker for assessing cardiovascular risk in this patient population. []

Q13: What methods are commonly employed to measure paraoxonase activity?

A14: Paraoxonase activity is typically measured using spectrophotometric assays, employing substrates like this compound and phenyl acetate. [] These assays measure the rate of substrate hydrolysis, providing insights into enzyme activity levels and variations between individuals. [, ]

Q14: Does subchronic exposure to this compound affect the murine immune system?

A15: Studies indicate that subchronic exposure to this compound, while transiently inhibiting AChE activity, does not appear to have a significant impact on the murine immune system. [] This suggests that this compound's primary toxicity, at least in this exposure scenario, is not mediated through direct immune suppression. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.